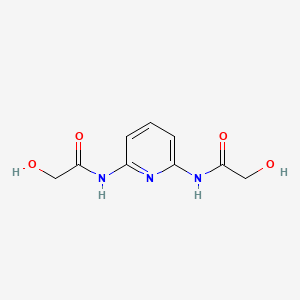
N-(2,5-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide, commonly known as DMMDA-2, is a chemical compound that belongs to the phenethylamine class. It is a derivative of the psychedelic drug, 2,5-dimethoxy-4-methylamphetamine (DOM), and has been studied for its potential use in scientific research.
作用機序
DMMDA-2 acts as a partial agonist at the 5-HT2A receptor, leading to the activation of intracellular signaling pathways. This activation results in changes in neurotransmitter release, particularly of serotonin, dopamine, and glutamate. These changes in neurotransmitter release are thought to underlie the hallucinogenic effects of DMMDA-2.
Biochemical and Physiological Effects
DMMDA-2 has been shown to induce a range of physiological and biochemical effects. In animal models, it has been found to increase heart rate, blood pressure, and body temperature. It has also been shown to increase the release of the stress hormone, cortisol, and to activate the immune system. Biochemically, DMMDA-2 has been found to increase the release of neurotransmitters such as serotonin, dopamine, and glutamate, which are involved in the regulation of mood, perception, and cognition.
実験室実験の利点と制限
DMMDA-2 has several advantages for use in lab experiments. It is a potent and selective agonist at the 5-HT2A receptor, making it a useful tool for studying the role of this receptor in various physiological and pathological processes. It has also been shown to induce hallucinogenic effects in animal models, making it a useful tool for studying the neural basis of perception and cognition. However, DMMDA-2 has several limitations. It is a controlled substance in many countries, making it difficult to obtain for research purposes. Additionally, its hallucinogenic effects may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on DMMDA-2. One area of interest is its potential use in the treatment of neuropsychiatric disorders such as depression and anxiety. DMMDA-2 has been shown to have antidepressant and anxiolytic effects in animal models, and further research is needed to determine its potential therapeutic use in humans. Another area of interest is its potential use in the study of the neural basis of consciousness. DMMDA-2 has been shown to induce altered states of consciousness in animal models, making it a useful tool for studying the neural basis of consciousness. Finally, further research is needed to determine the long-term effects of DMMDA-2 on the brain and body, particularly with regard to its potential for abuse and addiction.
合成法
DMMDA-2 can be synthesized using a modified version of the Leuckart reaction. The reaction involves the reduction of the corresponding nitrostyrene with formic acid and ammonium formate, followed by N-methylation with methyl iodide. The final product is obtained by reacting the N-methylated compound with 2,5-dichlorobenzoyl chloride and sodium methoxide.
科学的研究の応用
DMMDA-2 has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. DMMDA-2 has also been found to induce hallucinogenic effects in animal models, similar to those observed with other psychedelic compounds.
特性
IUPAC Name |
N-(2,5-dichlorophenyl)-2-methoxy-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2S/c1-20-14-8-10(21-2)4-5-11(14)15(19)18-13-7-9(16)3-6-12(13)17/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRJMGAZQNNDBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5703261.png)



![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B5703274.png)


![2-methyl-3-(1-naphthyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5703327.png)

![N-[2-(acetylamino)-5-methoxyphenyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5703338.png)
![N-{4-[N-(1,3-benzodioxol-5-ylcarbonyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5703345.png)
![N'-[(3,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5703348.png)
